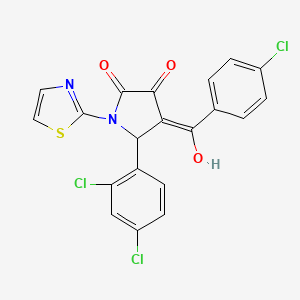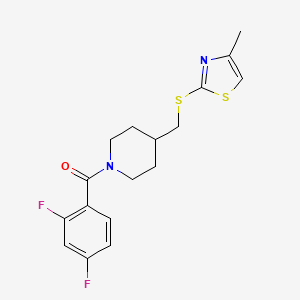
2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C19H24ClFN4O3 and its molecular weight is 410.87. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis and spectroscopic characterization of related compounds are foundational in understanding their properties and potential applications. For example, Govindhan et al. (2017) synthesized a compound using click chemistry, characterized it through various techniques, and evaluated its cytotoxicity and binding interactions for biological applications (Govindhan et al., 2017).
Biological Activity and Therapeutic Potentials
- The biological activity of compounds with similar structures, such as antimicrobial and anti-inflammatory effects, has been extensively studied. Mermer et al. (2018) synthesized triazole derivatives with a piperazine nucleus, showing promising antimicrobial and antioxidant activities, suggesting the potential of such compounds in developing new therapies (Mermer et al., 2018).
Pharmacokinetics and Drug Development
- Research on related compounds has also focused on pharmacokinetics and the development of drugs for treating various conditions. For instance, investigations into the synthesis of fluoxetine analogs have explored their potential as selective serotonin reuptake inhibitors (SSRIs) with improved adverse reaction profiles, highlighting the ongoing efforts to enhance therapeutic efficacy and safety (Dorsey et al., 2004).
Antimalarial Activity
- Compounds with aryl piperazine and pyrrolidine structures have been evaluated for their antimalarial activity, indicating the diverse therapeutic areas where such molecules could be applied. Mendoza et al. (2011) found that specific structural features were crucial for antiplasmodial activity, demonstrating the importance of molecular design in developing antimalarial agents (Mendoza et al., 2011).
Molecular Docking Studies
- Molecular docking studies are integral to understanding the interactions between synthesized compounds and biological targets. This approach provides insights into the potential efficacy of new molecules as therapeutic agents, as seen in various studies that explore the binding affinities of synthesized compounds to specific proteins or enzymes (Wang et al., 2009).
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O3.ClH/c1-2-13-26-18-8-7-17(21-22-18)23-9-11-24(12-10-23)19(25)14-27-16-6-4-3-5-15(16)20;/h3-8H,2,9-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAPHWVLDHQSGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

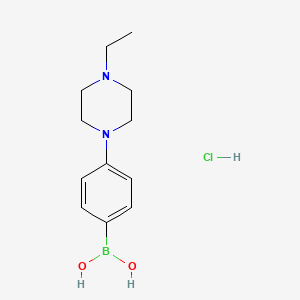

![(1-(4-(2,5-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2935113.png)
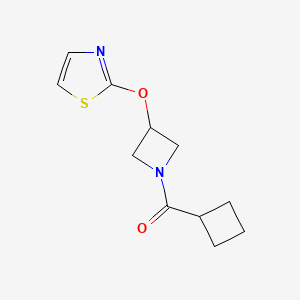
![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2935116.png)
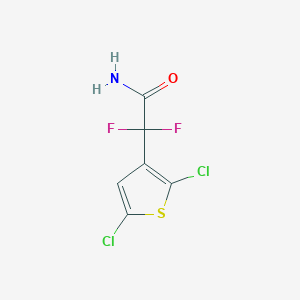
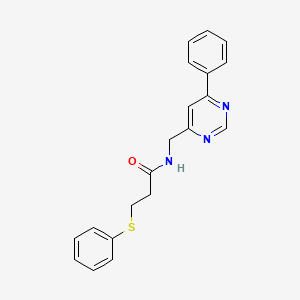

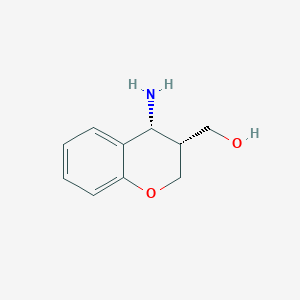
![(11Z)-11-{[3-(aminocarbonyl)phenyl]imino}-N-(2,5-diethoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2935124.png)
